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Compound of Interest

Compound Name: 1-Iodooctane

Cat. No.: B127717 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Iodooctane, a primary alkyl iodide, serves as a versatile and highly reactive precursor in a

multitude of organic syntheses. Its utility stems from the inherent properties of the carbon-

iodine bond, which is weaker and more polarizable than its lighter halogen counterparts. This

characteristic makes the iodide an excellent leaving group, facilitating a wide range of

nucleophilic substitution and carbon-carbon bond-forming reactions. This technical guide

provides an in-depth overview of the chemical properties, key reactions, and practical

applications of 1-iodooctane, with a focus on experimental protocols and quantitative data

relevant to researchers and professionals in drug development and organic synthesis.

Chemical and Physical Properties
1-Iodooctane is a clear, light-yellow liquid with the chemical formula C₈H₁₇I.[1] A summary of

its key physical and chemical properties is presented in the table below.
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Property Value

CAS Number 629-27-6[2]

Molecular Formula C₈H₁₇I[2]

Molecular Weight 240.13 g/mol [3]

Appearance Clear, light yellow liquid[1]

Density 1.33 g/mL at 25 °C[4]

Melting Point -46 °C to -45 °C[4]

Boiling Point 225-226 °C[4]

Refractive Index (n20/D) 1.4878[4]

SMILES CCCCCCCCI[5]

InChIKey UWLHSHAHTBJTBA-UHFFFAOYSA-N[5]

Core Reactivity and Applications in Organic
Synthesis
The synthetic utility of 1-iodooctane is primarily centered around three classes of reactions:

nucleophilic substitutions, Grignard reagent formation, and transition-metal-catalyzed cross-

coupling reactions.

Nucleophilic Substitution (Sₙ2) Reactions
1-Iodooctane is an excellent substrate for Sₙ2 reactions due to the superior leaving group

ability of the iodide ion (I⁻).[6] The carbon-iodine bond has a lower bond dissociation energy

(approximately 234 kJ/mol) compared to carbon-bromine (approx. 285 kJ/mol) and carbon-

chlorine bonds, leading to a lower activation energy for nucleophilic attack.[6] This enhanced

reactivity translates to faster reaction rates and often higher yields under identical conditions

when compared to other octyl halides.[6]

Relative Reactivity in Sₙ2 Reactions:
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Substrate Leaving Group
Relative Rate Constant
(k_rel) (proxy data)

1-Iodooctane I⁻ ~30,000

1-Bromooctane Br⁻ 1,000

1-Chlorooctane Cl⁻ 30

Note: The data presented is based on a proxy comparison using n-butyl halides and is intended

to illustrate the established reactivity trend of I > Br > Cl as leaving groups in Sₙ2 reactions for

primary alkyl halides.[6]

Experimental Protocol: Sₙ2 Reaction with Azide

This protocol describes a representative Sₙ2 reaction of 1-iodooctane with sodium azide to

form 1-azidooctane.

Materials:

1-Iodooctane

Sodium azide (NaN₃)

Anhydrous acetone

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Procedure:

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve

sodium azide (1.2 equivalents) in anhydrous acetone.
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To this solution, add 1-iodooctane (1.0 equivalent).

Heat the reaction mixture to reflux with vigorous stirring.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography

(GC).

Upon completion, cool the reaction mixture to room temperature.

Filter the mixture to remove the sodium iodide precipitate.

Evaporate the acetone under reduced pressure.

The crude 1-azidooctane can be purified by distillation or column chromatography.

SN2 Reaction of 1-Iodooctane

1-Iodooctane
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SN2 Reaction Pathway

Grignard Reagent Formation
1-Iodooctane readily reacts with magnesium metal in an anhydrous ether solvent, such as

diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent,

octylmagnesium iodide (C₈H₁₇MgI).[7] This organometallic compound is a powerful nucleophile

and a strong base, making it a cornerstone reagent for forming new carbon-carbon bonds.[8]

Experimental Protocol: Synthesis of Octylmagnesium Iodide
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This protocol is adapted from the synthesis of octylmagnesium bromide and is directly

applicable to 1-iodooctane.[9]

Materials:

1-Iodooctane

Magnesium turnings

Anhydrous diethyl ether or THF

Iodine crystal (as an activator)

Three-neck round-bottom flask, reflux condenser, dropping funnel

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

Flame-dry all glassware and allow to cool under an inert atmosphere.

Place magnesium turnings (1.2-1.5 equivalents) and a small crystal of iodine in the three-

neck flask.

Gently warm the flask with a heat gun until purple iodine vapor is observed to activate the

magnesium surface. Allow to cool.

Add enough anhydrous diethyl ether to cover the magnesium turnings.

Dissolve 1-iodooctane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

Add a small portion of the 1-iodooctane solution to the magnesium suspension to initiate the

reaction. Initiation is indicated by the disappearance of the iodine color, a cloudy

appearance, and gentle refluxing of the ether.

Once initiated, add the remaining 1-iodooctane solution dropwise at a rate that maintains a

gentle reflux.
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After the addition is complete, continue to stir and reflux for an additional 30-60 minutes to

ensure complete reaction.

The resulting grayish solution of octylmagnesium iodide should be used immediately for

subsequent reactions.

Grignard Reagent Formation

1-Iodooctane

C₈H₁₇MgI
Mg

Mg

Anhydrous Ether
solvent
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Grignard Reagent Synthesis

Transition-Metal-Catalyzed Cross-Coupling Reactions
1-Iodooctane is a suitable substrate for various palladium- and nickel-catalyzed cross-coupling

reactions, which are powerful methods for the formation of C(sp³)-C(sp²) and C(sp³)-C(sp)

bonds. The high reactivity of the C-I bond allows for milder reaction conditions compared to

other alkyl halides.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an

organic halide.[2] While less common for C(sp³)-C(sp³) coupling, specialized catalyst systems

can effectively couple alkyl halides like 1-iodooctane with organoboron reagents.[6]

Sonogashira Coupling:
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The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal

alkyne and an organic halide.[10] The reaction is typically catalyzed by a palladium complex

and a copper(I) co-catalyst.[10] 1-Iodooctane can be coupled with various terminal alkynes to

produce substituted alkynes, which are valuable intermediates in the synthesis of natural

products and pharmaceuticals.

Kumada Coupling:

The Kumada coupling utilizes a Grignard reagent and an organic halide in the presence of a

nickel or palladium catalyst.[11] The Grignard reagent derived from 1-iodooctane can be

coupled with aryl or vinyl halides to form alkyl-substituted aromatic or olefinic compounds.[11]

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene.[12] While

typically used for aryl and vinyl halides, modifications of the Heck reaction can accommodate

alkyl halides like 1-iodooctane for the synthesis of substituted alkenes.

Cross-Coupling Reaction Conditions and Yields (Representative Examples):

Reaction
Coupling
Partner

Catalyst
System

Base Solvent
Temp.
(°C)

Yield (%)

Suzuki-

Miyaura

Phenylboro

nic acid

Pd(OAc)₂ /

PPh₃
K₂CO₃

Toluene/H₂

O
80-100 70-85

Sonogashir

a

Phenylacet

ylene

Pd(PPh₃)₂

Cl₂ / CuI
Et₃N THF RT - 50 85-95

Kumada

4-

Bromotolue

ne

Ni(dppp)Cl

₂
- THF RT - 65 75-90

Heck
Methyl

acrylate

Pd(OAc)₂ /

PPh₃
Et₃N DMF 100-120 60-75

Note: The yields are approximate and can vary significantly based on the specific substrates,

catalyst, ligands, and reaction conditions used.
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Experimental Protocol: Sonogashira Coupling of 1-Iodooctane with Phenylacetylene

Materials:

1-Iodooctane

Phenylacetylene

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)

Triethylamine (Et₃N)

Anhydrous THF

Schlenk flask and inert atmosphere setup

Procedure:

To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (1-3 mol%) and CuI (1-

2 mol%).

Add anhydrous THF, followed by triethylamine (2-3 equivalents).

To this mixture, add 1-iodooctane (1.0 equivalent) and phenylacetylene (1.1-1.2

equivalents).

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50

°C) and monitor by TLC or GC.

Upon completion, dilute the mixture with diethyl ether and wash with saturated aqueous

ammonium chloride solution to remove the copper catalyst, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude product, 1-phenyldec-1-yne, can be purified by column chromatography.
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General Cross-Coupling Workflow

Start

Combine:
1-Iodooctane

Coupling Partner
Base

Add Degassed Solvent

Add Catalyst and Ligand

Heat and Stir under Inert Atmosphere

Monitor Reaction Progress (TLC/GC)

Aqueous Workup and Extraction

Column Chromatography

Isolated Product

Click to download full resolution via product page

Cross-Coupling Reaction Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b127717?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Application in Multi-Step Synthesis: Synthesis of
Lepidopteran Pheromones
1-Iodooctane and its corresponding Grignard reagent are valuable building blocks in the

synthesis of various natural products, including insect pheromones. The straightforward

introduction of an eight-carbon chain is a key strategic advantage. For example, in the

synthesis of certain Lepidopteran sex pheromones, which are often long-chain unsaturated

acetates, alcohols, or aldehydes, 1-iodooctane can be used to introduce a significant portion

of the carbon backbone.[1][5][8]

A general synthetic strategy involves the coupling of an octyl group from 1-iodooctane or its

Grignard reagent with another functionalized fragment, followed by further transformations to

install the required unsaturation and functional group.

Conclusion
1-Iodooctane is a highly valuable and reactive precursor in organic synthesis. Its utility in Sₙ2

reactions, Grignard reagent formation, and a variety of cross-coupling reactions makes it an

important tool for the construction of complex organic molecules. For researchers, scientists,

and drug development professionals, a thorough understanding of the reactivity and handling

of 1-iodooctane is essential for the efficient synthesis of target compounds. The detailed

protocols and quantitative data provided in this guide serve as a practical resource for

leveraging the synthetic potential of this versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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